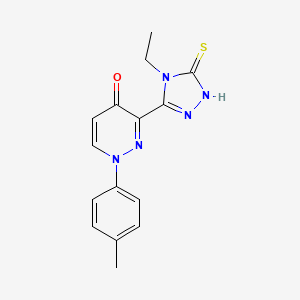

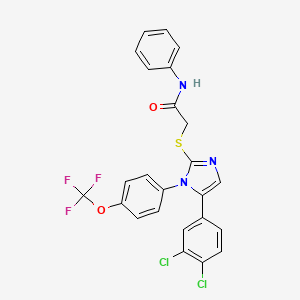

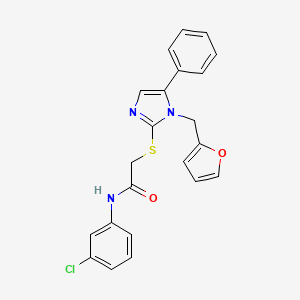

![molecular formula C15H17N3O2S B3002780 (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 685108-34-3](/img/structure/B3002780.png)

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a scaffold known to possess various biological activities. Thiazolidinediones are recognized for their antidiabetic properties and have been studied for their potential anticancer activities as well .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of different aldehydes with thiazolidinedione under various conditions. For instance, novel derivatives with antiproliferative activity were synthesized using substituted aromatic sulfonyl chlorides and alkyl halides, characterized by 1H NMR, LC/MS, FTIR, and elemental analyses . Another study reported the synthesis of thiazolidine-2,4-dione derivatives by condensing 1,3-diethyl-2-thiobarbituric acid with an aldehyde in the presence of pyridine, with structural confirmation by spectral analysis .

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is crucial for their biological activity. The presence of different substituents on the thiazolidinedione ring can significantly influence the compound's interaction with biological targets. For example, the introduction of an aryl group at the fifth position of the ring has been shown to play a dominant role in antiproliferative activity .

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives undergo various chemical reactions depending on the substituents attached to the ring. The reactivity of these compounds can be tailored by introducing different functional groups, which can lead to a wide range of biological activities. The synthesis process often involves reactions with sulfonyl chlorides, alkyl halides, or aldehydes to introduce specific substituents that confer desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are characterized by techniques such as NMR, IR, and mass spectrometry. These properties are influenced by the nature of the substituents on the thiazolidinedione ring. For instance, the introduction of a nitro group was found to be important for the antiproliferative activity of these compounds . The presence of an acidic thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as seen in compounds evaluated for their antidiabetic effects .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazolidinedione derivatives, including similar compounds to (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione, have been investigated for their efficacy in inhibiting corrosion of mild steel in hydrochloric acid solutions. Studies show that these compounds act as mixed-type inhibitors and their efficiency increases with concentration (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

Compounds structurally related to the specified thiazolidinedione have demonstrated significant antimicrobial properties. For instance, derivatives have shown potent activity against gram-positive bacteria and excellent antifungal activity, with some compounds being more effective than reference drugs in inhibiting microbial growth (Prakash et al., 2011); (Stana et al., 2014).

Affinity and Selectivity for Receptors

Thiazolidinedione derivatives, akin to the specified chemical, have been studied for their affinity and selectivity toward specific receptors such as 5-HT1A and α1-adrenergic receptors. Some compounds exhibit significant affinities in the nanomolar range, suggesting potential in receptor-targeted therapies (Handzlik et al., 2011).

Antiproliferative Activity

Similar thiazolidinedione derivatives have shown notable antiproliferative activities against various human cancer cell lines. Certain compounds have displayed potent activity, suggesting their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).

Antidiabetic and Hypolipidemic Activity

Thiazolidinedione compounds, including those structurally related to (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione, have been evaluated for their antidiabetic and hypolipidemic effects. Some derivatives have demonstrated significant efficacy in reducing blood sugar and lipid levels, making them potential candidates for treating diabetes and related conditions (Kim et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds with a piperazine and 2-azetidinone scaffold have been reported to show anti-cancer activities . They have been found to inhibit the growth of HeLa cells, a human cervical cancer cell line .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions that result in the suppression of proliferation and migration of cancer cells . It induces apoptosis, a form of programmed cell death, in these cells . The compound’s mode of action is thought to involve the generation of oxidative stress .

Biochemical Pathways

The compound affects the intrinsic mitochondrial pathway . It causes an increase in intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential . This leads to the release of cytochrome c and upregulation of caspase-3, key components of the intrinsic pathway of apoptosis .

Result of Action

The compound’s action results in the inhibition of the growth of HeLa cells in a concentration-dependent manner . Morphological changes, colonies suppression, and inhibition of migration are observed in HeLa cells treated with the compound . Simultaneously, phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest indicate ongoing apoptosis in the HeLa cancer cells .

Propiedades

IUPAC Name |

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-16-14(19)13(21-15(16)20)11-17-7-9-18(10-8-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFJLAOSNBZTFO-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

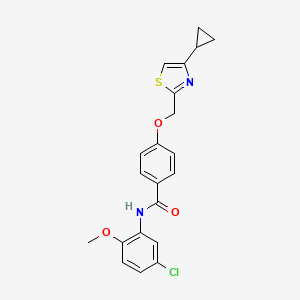

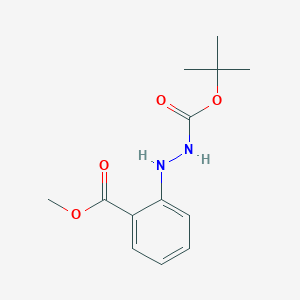

![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)

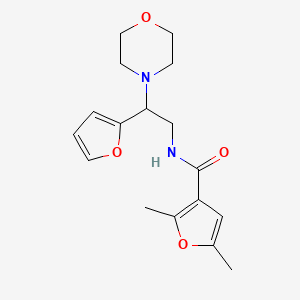

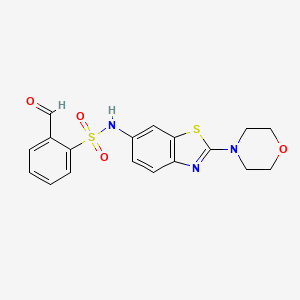

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)

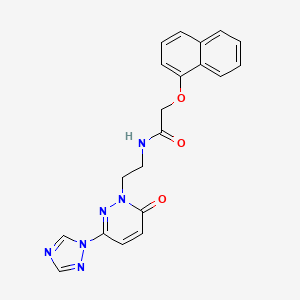

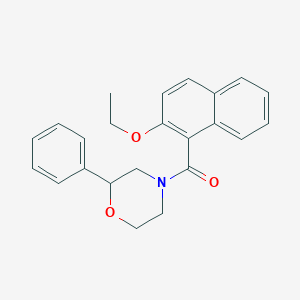

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)

![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)

![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)